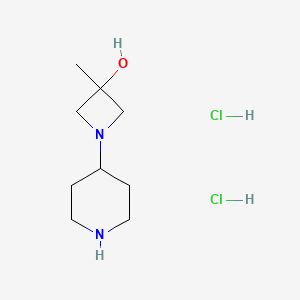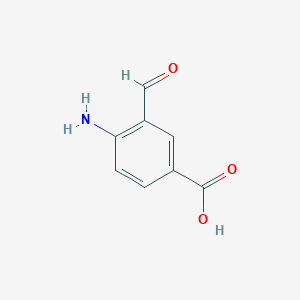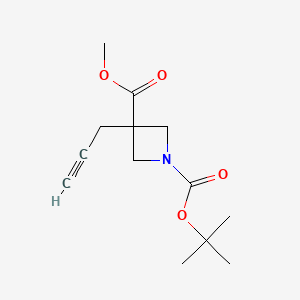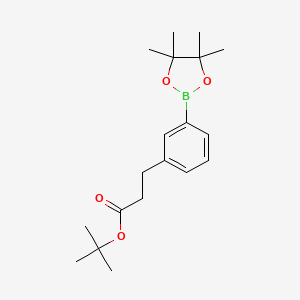
3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride is a chemical compound that belongs to the class of azetidines and piperidines. It is often used as a building block in organic synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride typically involves the reaction of piperidine derivatives with azetidine intermediates. One common method includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and recrystallization to obtain the dihydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride
- 3-[(1H-pyrazol-5-yl)methyl]azetidin-3-ol dihydrochloride
- 3-((2-Methyl-1H-imidazol-1-yl)methyl)piperidin-3-ol hydrochloride
Uniqueness
3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interactions.
Propiedades
Fórmula molecular |
C9H20Cl2N2O |
|---|---|
Peso molecular |
243.17 g/mol |
Nombre IUPAC |
3-methyl-1-piperidin-4-ylazetidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-9(12)6-11(7-9)8-2-4-10-5-3-8;;/h8,10,12H,2-7H2,1H3;2*1H |
Clave InChI |
VMJJNZCJJIYKOE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)C2CCNCC2)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461353.png)
![rac-(3R,4R,6S)-5-oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid](/img/structure/B13461357.png)


![6-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B13461370.png)


![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B13461401.png)

![5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylicacid](/img/structure/B13461423.png)
![Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate](/img/structure/B13461425.png)

